molecular formula C11H22N2S2 B1582786 Piperidinium pentamethylenedithiocarbamate CAS No. 98-77-1

Piperidinium pentamethylenedithiocarbamate

Cat. No. B1582786
CAS RN: 98-77-1
M. Wt: 246.4 g/mol
InChI Key: PVFZKRMYBKEXBN-UHFFFAOYSA-N
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Patent
US04275208

Procedure details

Carbon bisulfide is then added to the solution at a temperature of 13°-27° C. The reaction of piperidine and carbon bisulfide is also exothermic. The temperature will rise at least 15° C. The solution is stirred at 13°-27° C. for 15 minutes. To stir longer than 15 minutes is not harmful, but will extend the time cycle unnecessarily. At these temperatures, the reaction is incomplete because some of the carbon bisulfide is absorbed on the surface of the 1-piperidine-carbodithioic acid piperidinium salt and does not react with the piperidine. At this point, the reaction solution is heated to above the boiling point of carbon bisulfide, preferably 52°-56° C. over 1-2 hours and held at 52°-56° C. for 1/2 hour. To hold the solution at this temperature range for up to one hour is not harmful but will extend the time cycle unnecessarily. At these temperatures, the vapors of carbon bisulfide leave the surface of the 1-piperidine-carbodithioic acid piperidine salt particles in suspension. As the carbon bisulfide vapors pass through the water solution of piperidine, they react with the remaining piperidine and the reaction is completed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH-:1].[C+4:2].[SH-:3].[SH-].[SH-].[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>>[SH-:1].[C+4:7].[SH-:1].[SH-:1].[SH-:1].[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[N:6]1([C:2]([SH:3])=[S:1])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1.2.3.4,6.7.8.9.10,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[C+4].[SH-].[SH-].[SH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[C+4].[SH-].[SH-].[SH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[C+4].[SH-].[SH-].[SH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[C+4].[SH-].[SH-].[SH-]

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred at 13°-27° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
will rise at least 15° C
STIRRING
Type
STIRRING
Details
To stir longer than 15 minutes
CUSTOM
Type
CUSTOM
Details
is absorbed on the surface of the 1-piperidine-carbodithioic acid piperidinium salt
CUSTOM
Type
CUSTOM
Details
does not react with the piperidine
WAIT
Type
WAIT
Details
held at 52°-56° C. for 1/2 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
up to one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[SH-].[C+4].[SH-].[SH-].[SH-]
Name
Type
product
Smiles
N1CCCCC1.N1(CCCCC1)C(=S)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.